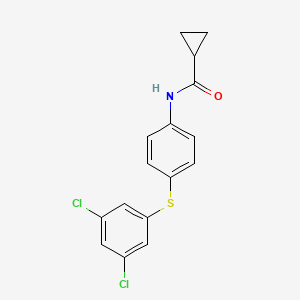
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenylthio group. The presence of chlorine atoms and the cyclopropane ring contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 3,5-dichlorophenylthiol with a suitable halogenated phenyl compound under basic conditions to form the thioether linkage.
Cyclopropanecarboxamide Formation: The intermediate product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the aromatic rings.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic rings or modified functional groups.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dichlorophenylthio group and the cyclopropane ring can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Studied for its antiviral activity.
Uniqueness
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the dichlorophenylthio group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
属性
分子式 |
C16H13Cl2NOS |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
N-[4-(3,5-dichlorophenyl)sulfanylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H13Cl2NOS/c17-11-7-12(18)9-15(8-11)21-14-5-3-13(4-6-14)19-16(20)10-1-2-10/h3-10H,1-2H2,(H,19,20) |
InChI 键 |
YXWMHOMEUAWBNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)SC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


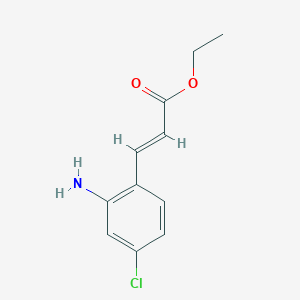
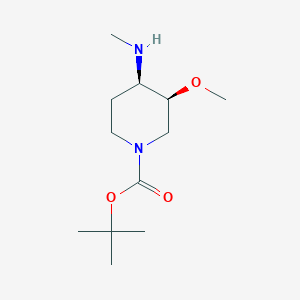
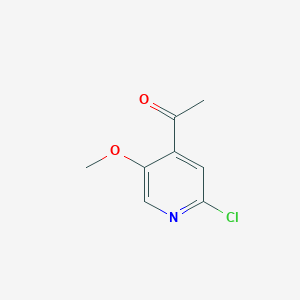
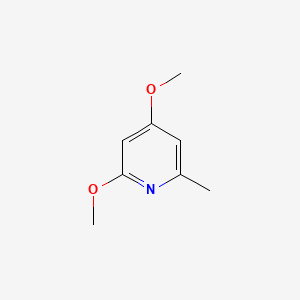
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
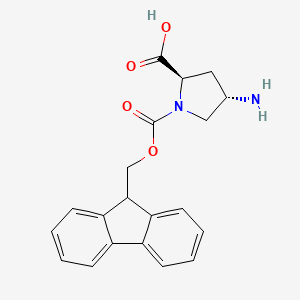



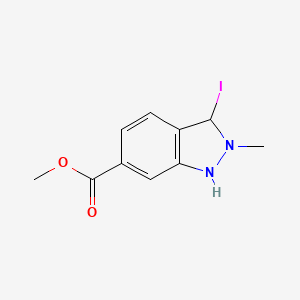
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)

![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
